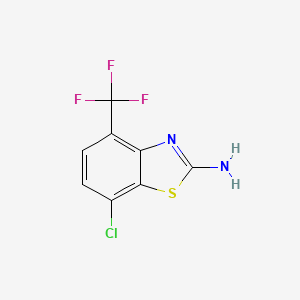

7-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine

Description

7-Chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring a chlorine atom at position 7, a trifluoromethyl (-CF₃) group at position 4, and an amine (-NH₂) at position 2. Benzothiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

7-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2S/c9-4-2-1-3(8(10,11)12)5-6(4)15-7(13)14-5/h1-2H,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRCLNKSAKFPRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C(F)(F)F)N=C(S2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through the in situ generation of a thiocyanate intermediate, which undergoes electrophilic aromatic substitution to form the benzothiazole core. For 7-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine, the electron-withdrawing -CF and -Cl groups necessitate prolonged reaction times (18–24 hours) and strict temperature control (-3°C to 0°C) to minimize side reactions. Key parameters include:

-

Molar ratio : A 3:1 excess of NHSCN to aniline ensures complete conversion.

-

Acid concentration : Lower formic acid concentrations (<20%) reduce cyclization efficiency.

-

Workup : Neutralization with NaOH to pH 11 followed by ethyl acetate extraction yields the crude product, which is purified via silica gel chromatography.

Table 1: Optimization of Thiocyanate-Mediated Cyclization

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | -3°C to 0°C | 68–72 |

| NHSCN : Aniline | 3 : 1 | 70 |

| Reaction Time | 18–24 hours | 71 |

Hydrazine-Aldehyde Condensation Route

Patent US20160175303A1 discloses a modular approach to benzothiazoles via condensation of 2-hydrazinobenzothiazoles with nitro-substituted aldehydes. This method enables late-stage functionalization, making it suitable for introducing the trifluoromethyl group at position 4.

Synthesis of 2-Hydrazino-4-(Trifluoromethyl)-7-Chlorobenzothiazole

The precursor 2-hydrazino-4-(trifluoromethyl)-7-chlorobenzothiazole is synthesized by treating 4-(trifluoromethyl)-7-chloroaniline with thiourea in refluxing ethanol, followed by hydrazine hydrate. Subsequent condensation with 5-nitro-2-furaldehyde at 70°C for 2 hours affords the target compound.

Table 2: Hydrazine-Aldehyde Condensation Conditions

| Component | Quantity (mmol) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Hydrazinobenzothiazole | 1.0 | 70 | 2 | 85–89 |

| 5-Nitro-2-furaldehyde | 1.0 | 70 | 2 | 89 |

The trifluoromethyl group’s steric bulk necessitates elevated temperatures to overcome kinetic barriers, while the electron-deficient nitroaldehyde enhances electrophilicity at the reaction site.

NHC-Catalyzed Acylation and Functionalization

A novel NHC-catalyzed method reported by RSC Advances (2016) enables direct acylation of 2-aminobenzothiazoles with aldehydes. Although designed for N-acyl derivatives, this protocol can be adapted to introduce chloro and trifluoromethyl groups via tailored aldehyde precursors.

Adaptation for 7-Chloro-4-(Trifluoromethyl) Substituents

Using 4-(trifluoromethyl)-7-chlorobenzaldehyde as the aldehyde component, the reaction proceeds in dichloromethane with CsCO as the base and [Pd/C] as the oxidant. The NHC catalyst (triazolium salt) facilitates umpolung activation of the aldehyde, enabling nucleophilic attack by the 2-aminobenzothiazole.

Table 3: NHC-Catalyzed Reaction Parameters

| Component | Quantity (mmol) | Catalyst Loading (%) | Yield (%) |

|---|---|---|---|

| 4-(Trifluoromethyl)-7-chlorobenzaldehyde | 2.0 | 20 | 65–70 |

| 2-Aminobenzothiazole | 1.0 | 20 | 70 |

This method offers superior regioselectivity but requires stringent anhydrous conditions and argon atmosphere.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Thiocyanate Cyclization | 68–72 | 95 | Moderate | High |

| Hydrazine Condensation | 85–89 | 98 | High | Moderate |

| NHC Catalysis | 65–70 | 99 | Low | Low |

-

Thiocyanate Cyclization : Cost-effective but limited by harsh acidic conditions.

-

Hydrazine Condensation : High yielding and scalable but requires pre-functionalized hydrazinobenzothiazoles.

-

NHC Catalysis : Excellent purity but economically prohibitive for industrial use.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 7th position can be substituted by nucleophiles such as amines or thiols.

Electrophilic Substitution: The benzothiazole core can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitrogen atom.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield various derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride and primary amines in polar aprotic solvents.

Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid for nitration or sulfonation reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.

Electrophilic Substitution: Nitro or sulfonyl derivatives of the benzothiazole core.

Oxidation and Reduction: Oxidized or reduced forms of the benzothiazole core with altered electronic properties.

Scientific Research Applications

Overview

7-Chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, characterized by its unique trifluoromethyl and chloro substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

Medicinal Chemistry

The primary application of this compound lies in its potential as an antimicrobial agent . Research indicates that benzothiazole derivatives exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis, by targeting key enzymes involved in cell wall biosynthesis . The compound has shown promise in inhibiting DprE1, an essential enzyme for the survival of M. tuberculosis, leading to its investigation as a potential anti-tubercular drug .

Antioxidant and Anti-inflammatory Properties

Studies have explored the antioxidant capabilities of benzothiazole derivatives, including this compound. These compounds may mitigate oxidative stress, making them candidates for treating conditions associated with inflammation and oxidative damage .

Synthesis of Complex Heterocycles

In synthetic chemistry, this compound serves as a building block for more complex heterocyclic structures. Its unique chemical properties allow for the development of new derivatives that can exhibit enhanced biological activities or novel pharmacological profiles .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been documented in several studies. For instance, it has been evaluated against various bacterial and fungal strains with promising results indicating its potential as a therapeutic agent .

Case Studies and Comparative Analysis

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Antimicrobial | Inhibits DprE1 in M. tuberculosis |

| 6-Ethoxy-1,3-benzothiazole-2-amine | Antibacterial | Moderate activity against Gram-positive bacteria |

| 4-Methoxy-1,3-benzothiazole-2-amine | Antioxidant | Exhibits significant free radical scavenging |

| Benzothiazole Derivatives | Anticonvulsant | Showed protective index values better than controls |

Mechanism of Action

The mechanism of action of 7-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, disrupting their normal function.

Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, leading to the inhibition of cell growth or induction of cell death.

Comparison with Similar Compounds

Structural Analogues within the Benzothiazole Family

Key benzothiazole derivatives and their properties are compared below:

Key Observations :

- The trifluoromethyl group at position 4 significantly increases lipophilicity (LogP ~2.77 for methyl vs.

- Chlorine position : Moving the Cl substituent from C7 to C6 (as in 6-chloro-1,3-benzothiazol-2-amine) alters electronic distribution, which may affect binding to biological targets .

Thiazole-Based Analogues

Thiazole derivatives, though structurally distinct from benzothiazoles, share the 2-amine moiety and demonstrate relevant bioactivities:

Key Observations :

- Thiazole vs. benzothiazole : Benzothiazoles generally exhibit higher aromaticity and rigidity, which can enhance binding affinity to hydrophobic enzyme pockets compared to simpler thiazoles .

Role of Trifluoromethyl Group Positioning

The -CF₃ group’s placement profoundly influences molecular interactions:

Key Observations :

- Benzothiazole core (as in the target compound) positions -CF₃ directly on the aromatic system, maximizing electron-withdrawing effects and stabilizing negative charges in binding interactions .

- Side-chain -CF₃ (e.g., ) may reduce ring electronics’ impact but improve pharmacokinetics by lowering plasma protein binding .

Biological Activity

7-Chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole family. Its structure features a chlorine atom at the 7th position and a trifluoromethyl group at the 4th position of the benzothiazole ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it is investigated for antimicrobial, antiviral, and anticancer properties.

- Molecular Formula : C₉H₅ClF₃N₃S

- Melting Point : Approximately 203-204°C

- Solubility : Soluble in organic solvents (e.g., DMSO, DMF) but insoluble in water, indicating hydrophobic characteristics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

- Targets : The compound has shown potential in binding to enzymes, receptors, or nucleic acids, disrupting normal cellular functions such as DNA replication and protein synthesis.

- Biochemical Pathways : It may interfere with critical cellular processes leading to inhibition of cell growth or induction of apoptosis. This mechanism is particularly relevant in the context of cancer therapy and antimicrobial action against pathogens like Mycobacterium tuberculosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance:

- Inhibition of Mycobacterium tuberculosis : The compound targets DprE1, an enzyme crucial for cell wall biosynthesis in M. tuberculosis. By inhibiting this enzyme, the compound disrupts the formation of arabinogalactan, leading to bacterial cell death.

Antiviral Activity

Studies have also explored the antiviral potential of this compound:

- Inhibition of Hepatitis C Virus (HCV) : Although specific IC50 values for this compound against HCV are not detailed in the available literature, its structural analogs have demonstrated low micromolar activity against NS5B polymerase, suggesting potential efficacy against HCV .

Anticancer Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Pancreatic Cancer | <0.1 | Significant reduction in viability |

| Paraganglioma Cells | <0.5 | Dose-dependent inhibition observed |

This data indicates that the compound may serve as a potent agent in cancer therapy by selectively targeting cancerous cells while sparing normal cells .

Case Studies

Several case studies highlight the effectiveness of this compound:

-

Study on Antimicrobial Efficacy :

- A study demonstrated that this compound effectively inhibited the growth of M. tuberculosis in vitro with a significant reduction in colony-forming units (CFUs) when treated with varying concentrations.

- Anticancer Research :

Q & A

Q. What are the common synthetic routes for 7-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine?

The synthesis typically involves cyclization of halogenated aniline precursors. For example, chloroacetyl chloride can react with substituted anilines under reflux in ethanol to form intermediates, followed by purification via ion exchange columns or recrystallization . Key steps include optimizing reaction time (e.g., 1–2 hours for intermediate formation) and using polar aprotic solvents like dimethylformamide (DMF) to enhance cyclization efficiency .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- IR spectroscopy identifies functional groups (e.g., NH stretching at ~3450 cm⁻¹ and C=O/C=N vibrations at ~1630–1650 cm⁻¹) .

- 1H-NMR confirms substituent positions; for example, aromatic protons appear as distinct singlets or doublets (e.g., 7.98 ppm for NH₂ in DMSO-d₆) .

- Mass spectrometry (FABMS or ESI-MS) validates molecular weight and fragmentation patterns .

Q. How is purity assessed during synthesis?

Purity is evaluated using HPLC with UV detection (λ = 254 nm) or thin-layer chromatography (TLC) in solvent systems like acetonitrile-methanol (1:1). SCX-2 ion exchange columns are employed for final purification to remove unreacted precursors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

- Solvent selection : DMF or ethanol enhances solubility of aromatic intermediates .

- Temperature control : Reflux (70–80°C) promotes cyclization without decomposition .

- Catalysts : Potassium carbonate or triethylamine accelerates deprotonation in halogen displacement reactions .

- Microwave-assisted synthesis reduces reaction time for thermally demanding steps .

Q. What strategies resolve contradictions in spectral data interpretation?

- Cross-validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to confirm structure .

- Isotopic labeling : Use ¹³C or ¹⁵N-labeled precursors to clarify ambiguous peaks in crowded spectra .

- Computational modeling : Compare experimental IR/NMR data with DFT-predicted spectra (e.g., using Gaussian or ORCA software) .

Q. What in vitro models are suitable for evaluating biological activity?

- Enzyme inhibition assays : Test HDAC isoform selectivity using fluorogenic substrates (e.g., IC₅₀ determination against HDAC3) .

- Cell-based assays : Screen cytotoxicity against cancer cell lines (e.g., HCT-116, HT29) via MTT or apoptosis assays .

- Binding studies : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target affinity .

Q. How can computational methods predict structure-activity relationships (SAR)?

- Molecular docking : Simulate ligand binding to HDACs or other targets (e.g., AutoDock Vina) to prioritize derivatives .

- QSAR modeling : Corrogate electronic (Hammett σ) and steric parameters (molar refractivity) with bioactivity data .

- ADMET prediction : Use SwissADME or ADMETLab to optimize pharmacokinetic properties early in development .

Methodological Challenges

Q. What are the limitations of current synthetic protocols?

- Low regioselectivity : Competing reactions at the benzothiazole 4- vs. 6-positions may require protecting groups .

- Scale-up issues : Aggregation during purification can reduce yield; switch to continuous-flow reactors for gram-scale synthesis .

Q. How to address stability issues in biological assays?

- Lyophilization : Stabilize the compound in PBS or DMSO stocks at −80°C to prevent hydrolysis .

- Metabolic profiling : Use LC-MS to identify degradation products in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.